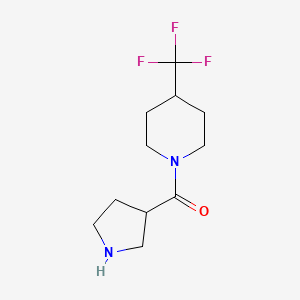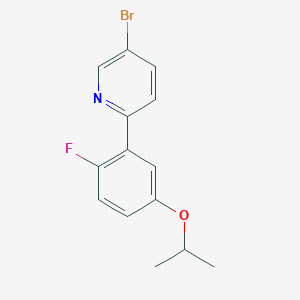
5-Bromo-2-(2-fluoro-5-isopropoxyphenyl)pyridine
描述
5-Bromo-2-(2-fluoro-5-isopropoxyphenyl)pyridine is a halogenated pyridine derivative. This compound is notable for its unique structure, which combines a bromine atom on the pyridine ring with a fluorine and isopropoxy group on the phenyl ring. This combination of functional groups imparts distinct chemical properties, making it valuable in various scientific and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-(2-fluoro-5-isopropoxyphenyl)pyridine typically involves a multi-step process. One common method is the Suzuki–Miyaura coupling reaction. This reaction involves the coupling of 5-bromo-2-fluoropyridine with 2-fluoro-5-isopropoxyphenylboronic acid in the presence of a palladium catalyst and a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like tetrahydrofuran or dimethylformamide under an inert atmosphere .
Industrial Production Methods
On an industrial scale, the production of this compound may involve similar coupling reactions but optimized for larger batch sizes. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The choice of solvents, catalysts, and reaction conditions is carefully controlled to ensure high purity and consistency of the final product .
化学反应分析
Types of Reactions
5-Bromo-2-(2-fluoro-5-isopropoxyphenyl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to remove the halogen atoms.
Coupling Reactions: It can participate in further coupling reactions, such as Heck or Sonogashira couplings, to form more complex molecules.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide.
Solvents: Organic solvents like tetrahydrofuran, dimethylformamide, or toluene.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while coupling reactions can produce biaryl compounds .
科学研究应用
5-Bromo-2-(2-fluoro-5-isopropoxyphenyl)pyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential use in drug discovery and development, particularly in the design of inhibitors for specific enzymes or receptors.
作用机制
The mechanism of action of 5-Bromo-2-(2-fluoro-5-isopropoxyphenyl)pyridine depends on its specific application. In biochemical contexts, it may act as an inhibitor by binding to the active site of an enzyme or receptor, thereby blocking its activity. The presence of halogen atoms and the isopropoxy group can enhance its binding affinity and specificity for certain molecular targets .
相似化合物的比较
Similar Compounds
5-Bromo-2-fluoropyridine: Shares the bromine and fluorine substituents but lacks the isopropoxy group.
2-Fluoro-5-isopropoxyphenylboronic acid: Contains the fluorine and isopropoxy groups but lacks the pyridine ring.
5-Bromo-2-(2-fluoro-5-methoxyphenyl)pyridine: Similar structure but with a methoxy group instead of an isopropoxy group.
Uniqueness
5-Bromo-2-(2-fluoro-5-isopropoxyphenyl)pyridine is unique due to the combination of its functional groups, which confer distinct chemical properties and reactivity. This makes it particularly valuable in applications requiring specific molecular interactions and stability .
属性
IUPAC Name |
5-bromo-2-(2-fluoro-5-propan-2-yloxyphenyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrFNO/c1-9(2)18-11-4-5-13(16)12(7-11)14-6-3-10(15)8-17-14/h3-9H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEFIJWDUVUNCPW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC(=C(C=C1)F)C2=NC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1,3-Diethyl 2-[2-(2-methoxyethoxy)ethyl]propanedioate](/img/structure/B1466852.png)
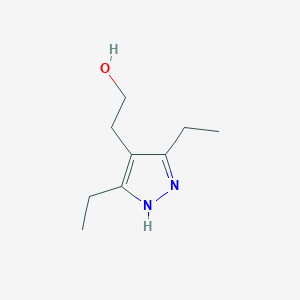
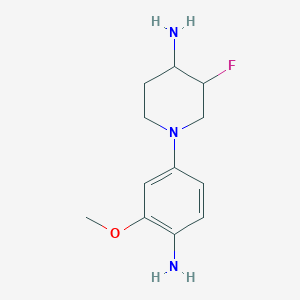

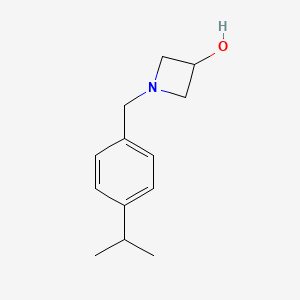
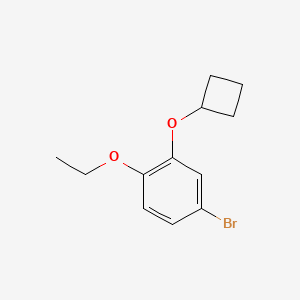
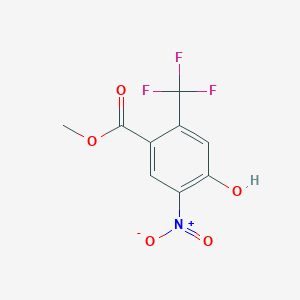
![3-bromo-1-[(4-methylphenyl)sulfonyl]-5-phenyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1466864.png)
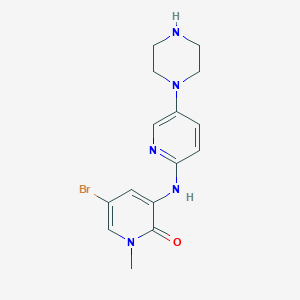
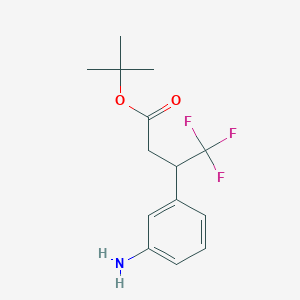

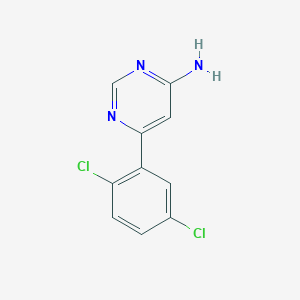
![2-[1-(cyclobutylmethyl)-1H-pyrazol-4-yl]ethan-1-amine](/img/structure/B1466873.png)
